molecular formula C13H17N3 B7868963 1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine

1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B7868963
M. Wt: 215.29 g/mol
InChI Key: ROOILTRRTAWGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a methyl group at the first position and a 4-(propan-2-yl)phenyl group at the fourth position of the pyrazole ring

Preparation Methods

The synthesis of 1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the 4-(propan-2-yl)phenyl group .

Chemical Reactions Analysis

1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

2-methyl-4-(4-propan-2-ylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9(2)10-4-6-11(7-5-10)12-8-15-16(3)13(12)14/h4-9H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOILTRRTAWGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(N(N=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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